molecular formula C57H91N17O12 B071793 (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) CAS No. 161650-01-7

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Cat. No.: B071793
CAS No.: 161650-01-7
M. Wt: 1206.4 g/mol
InChI Key: XLONJGQDWUWWLC-ZXCMXKESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) is a modified C-terminal fragment of Neuropeptide Y (NPY) that functions as a highly selective and potent antagonist for the NPY Y1 receptor . Research with this compound focuses on unraveling the complex roles of the NPY system, particularly in regulating energy homeostasis and endocrine functions. Its primary mechanism of action is through competitive inhibition at the Y1 receptor, a G-protein coupled receptor that is a key pharmacological target in obesity research . Studies have demonstrated that this analog effectively inhibits NPY-induced intracellular calcium release in human erythroleukemia cells expressing the Y1 receptor with an IC50 of 9 nM, and also displaces [3H]NPY bound to Y2 receptors in rat brain membranes . The Y1 receptor is implicated in the potent orexigenic (appetite-stimulating) effects of NPY, and antagonists like (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) are crucial tools for investigating feeding behavior and metabolic disorders . Beyond metabolism, the Y1 receptors modulated by this antagonist are also expressed in vascular smooth muscle, and research indicates NPY can influence gonadal activity, such as testosterone secretion, potentially through vascular mechanisms in the testes . This makes the compound valuable for broader endocrine and physiological studies. This peptide is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66)/t31-,32-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONJGQDWUWWLC-ZXCMXKESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H91N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin and Side-Chain Protection

  • Resin : Rink amide MBHA resin (0.6 mmol/g loading) ensures C-terminal amidation.

  • Amino Acid Protection :

    • Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

    • Tyr: t-Bu (tert-butyl)

    • Asn and Gln: Trt (trityl)

    • His: Boc (tert-butyloxycarbonyl).

Coupling reactions use HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide), with a 5-fold excess of Fmoc-amino acids.

Key Modifications

  • Pro30 Substitution : Introduces conformational rigidity to mimic NPY’s native α-helix.

  • Tyr32 and Leu34 : Enhance Y1 receptor affinity while reducing Y2 cross-reactivity.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail of TFA (trifluoroacetic acid)/water/TIPS (triisopropylsilane) (95:2.5:2.5 v/v) for 2–3 hours. This step removes side-chain protections and liberates the crude peptide.

Table 1: Crude Product Characteristics

ParameterValueSource
Crude Purity (HPLC)75–85%
Molecular Weight1206.46 g/mol
Yield (Post-Cleavage)50–60%

Purification and Quality Control

Reversed-Phase HPLC

The crude peptide is purified via C18 column chromatography (5 µm, 250 × 20 mm) using a gradient of 0.1% TFA in water/acetonitrile (10–40% over 45 min).

Table 2: Purification Metrics

MetricValueSource
Final Purity (HPLC)>96%
Retention Time18.2 min
Recovery35–40%

Lyophilization

Purified fractions are lyophilized to a white powder, with residual TFA content <0.1% (tested by ion chromatography).

Structural Validation

Mass Spectrometry

  • ESI-MS : Observed m/z 1207.2 [M+H]⁺ matches theoretical 1206.46 g/mol.

  • MALDI-TOF : Confirms absence of deletion sequences.

Circular Dichroism (CD)

In TFE/water (9:1), the peptide exhibits 45% α-helix content, critical for receptor binding.

Functional Characterization

Receptor Binding Assays

  • Y1 Receptor (Human Erythroleukemia Cells) : IC₅₀ = 9 nM.

  • Y2 Receptor (Rat Brain Membranes) : IC₅₀ = 174 nM.

Stability Profiling

  • Human Serum Half-Life : 2.3 hours.

  • Liver Microsomal Stability : 68% intact after 1 hour.

Challenges and Optimization

Synthesis Hurdles

  • Aggregation : Mitigated by using 0.1 M HOBt (hydroxybenzotriazole) in coupling steps.

  • Asparagine Racemization : Controlled via low-temperature (0–4°C) couplings.

Scalability

Batch sizes >100 mg show reduced purity (88–92%), necessitating iterative HPLC optimization .

Chemical Reactions Analysis

Types of Reactions

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions may target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling agents.

Major Products

    Oxidation: Dityrosine-containing peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Targeting Cancer Cells

Recent studies have highlighted the potential of BVD15 in targeting cancer cells due to its selective affinity for the Y1 receptor. Research indicates that this compound can be utilized in drug delivery systems specifically designed for cancer therapy:

  • Nanoparticulate Drug Delivery : A study developed a nanoparticulate drug delivery system using BVD15 to target breast cancer cells overexpressing the Y1 receptor. The system utilized doxorubicin-loaded nanoparticles conjugated with BVD15, demonstrating significant efficacy in inhibiting cell growth while minimizing effects on normal cells that predominantly express Y2 receptors .
  • Cholangiocarcinoma : Another study explored the role of NPY in cholangiocarcinoma growth. Exogenous NPY administration using its receptors inhibited cell proliferation and invasion. The study indicated that blocking NPY activity could promote tumor growth, suggesting a therapeutic angle for modulation of NPY levels in cancer treatment .

PET Imaging

BVD15 has also been investigated as a potential tracer for positron emission tomography (PET) imaging of NPY receptors:

  • Development of Imaging Biomarkers : A systematic review discussed various PET tracers developed for studying NPY receptor family dynamics. BVD15 was highlighted as a promising candidate due to its selective binding properties, which could enhance imaging accuracy for tumors expressing Y1 receptors .

Understanding Receptor Selectivity

The structural modifications of BVD15 have been instrumental in elucidating the binding affinities and selectivities of NPY receptors:

  • Mutagenesis Studies : Research has shown that specific amino acid substitutions within BVD15 can significantly alter its binding affinity to different receptor subtypes. For instance, modifications at positions 31 and 34 have been linked to enhanced selectivity towards the Y1 receptor while maintaining agonistic properties .
  • Agonistic Properties : Studies demonstrated that certain analogs derived from BVD15 exhibited full agonistic properties at the hY1R while maintaining high binding affinities. This information is crucial for developing targeted therapies aimed at modulating appetite and other physiological responses mediated by NPY .

Data Tables

Application AreaStudy FocusKey FindingsReference
Cancer TherapyBreast CancerDeveloped a Y1 receptor-targeted nanoparticle system using BVD15; effective in inhibiting cell growth
Cancer TherapyCholangiocarcinomaNPY inhibits cell proliferation; blocking NPY promotes tumor growth
ImagingPET ImagingBVD15 identified as a promising tracer for imaging NPY receptors
Receptor StudiesBinding AffinityStructural modifications of BVD15 enhance selectivity and agonistic properties at hY1R

Mechanism of Action

The mechanism of action of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) involves binding to neuropeptide Y receptors, particularly Y1 and Y2 receptors. This binding can modulate various signaling pathways, influencing processes like neurotransmitter release, appetite regulation, and stress response. The modifications at positions 30, 32, and 34 may enhance its stability and receptor affinity.

Comparison with Similar Compounds

Table 1: Key Features of (Pro30,Tyr32,Leu34)-NPY (28-36) and Analogues

Compound Structural Modifications Receptor Affinity Functional Role Key Findings
BW1911U90 Pro30, Tyr32, Leu34 Y1 (IC₅₀ = 9 nM); Y2 (IC₅₀ = 0.174 µM) Y1 antagonist; Y2 partial agonist Potently inhibits NPY-induced calcium release via Y1
[Leu31,Pro34]-NPY Leu31, Pro34 Y1 agonist (high affinity) Y1 receptor activation Induces food intake via Y1; mimics NPY’s orexigenic effects
Peptide YY (PYY) Native sequence (PP-fold family) Y1, Y2, Y4, Y5 Mixed agonist/antagonist Reduces gastric blood flow inconsistently compared to NPY
Pancreatic Polypeptide (PP) Structurally distinct C-terminus Y4 > Y5 Y4/Y5 agonist Minimal impact on gastric mucosa or blood flow
[Leu31,Pro34]-Peptide YY Leu31, Pro34 (human PYY derivative) Y1 agonist Similar to [Leu31,Pro34]-NPY Species-specific variations in tissue distribution

Mechanistic and Pharmacological Differences

(a) Receptor Selectivity

  • BW1911U90 : The Pro30 substitution stabilizes a polyproline helix, enhancing Y1 antagonism. Tyr32 and Leu34 residues disrupt interactions critical for Y5 receptor activation, limiting off-target effects . In contrast, [Leu31,Pro34]-NPY adopts a helical conformation that strengthens Y1 binding, acting as a full agonist .
  • PYY and PP : While PYY shares 70% homology with NPY, its C-terminal divergence reduces Y1/Y2 potency. PP’s truncated structure favors Y4/Y5 activation, with negligible Y1 affinity .

(b) Physiological Effects

  • BW1911U90 suppresses NPY-mediated vasoconstriction and feeding behavior by blocking Y1 . In contrast, [Leu31,Pro34]-NPY exacerbates these effects via Y1 agonism, increasing food intake by 300% in rodent models .
  • PYY exhibits variable effects on gastric blood flow, suggesting context-dependent receptor interactions. Its systemic administration reduces appetite, unlike NPY or BW1911U90 .

(c) Therapeutic Potential

  • BW1911U90 ’s Y1 antagonism is explored for cancer therapy , as Y1 activation promotes tumor proliferation . Conversely, [Leu31,Pro34]-NPY is studied for treating cachexia due to its orexigenic properties .
  • PYY analogs (e.g., PYY3-36) are anti-obesity candidates via Y2-mediated appetite suppression, contrasting with BW1911U90’s Y1 focus .

Research Findings and Clinical Implications

  • BW1911U90 reduces NPY-induced intracellular calcium release (IC₅₀ = 9 nM), outperforming native NPY fragments in Y1 selectivity .
  • Structural studies reveal that Tyr27 and Arg35 in NPY are critical for Y5 binding, which BW1911U90’s modifications avoid, minimizing Y5 off-target effects .

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and neuroprotection. The specific segment (Pro30,Tyr32,Leu34)-NPY (28-36) has garnered attention due to its selective receptor activity and potential therapeutic applications. This article explores the biological activity of this peptide variant, focusing on its receptor interactions, physiological effects, and implications for medical research.

Structure and Receptor Interactions

The biological activity of NPY is largely mediated through its interaction with specific receptors: Y1, Y2, Y4, and Y5. The segment NPY (28-36), particularly with the substitutions at positions 30 (Pro), 32 (Tyr), and 34 (Leu), has been studied for its binding affinity and selectivity towards these receptors.

Table 1: Receptor Binding Affinities of NPY Variants

Peptide VariantY1 Receptor AffinityY2 Receptor AffinityY4 Receptor Affinity
NPY (28-36)HighModerateLow
(Pro30,Tyr32,Leu34)-NPY (28-36)Very HighLowModerate
[Pro30,Nle31,Bpa32,Leu34]NPY(28–36)Very HighVery LowLow

The modifications in the C-terminal region significantly enhance the binding affinity to the Y1 receptor while reducing interaction with other receptor subtypes. This specificity is crucial for developing targeted therapies.

Appetite Regulation

NPY is known to stimulate appetite and food intake. Studies have shown that the modified peptide (Pro30,Tyr32,Leu34)-NPY (28-36) retains this property but with enhanced potency. For instance, in animal models, administration of this peptide variant resulted in increased food consumption compared to unmodified NPY .

Stress Response

Research indicates that NPY plays a role in modulating stress responses. A study demonstrated that injecting NPY into the amygdala produced long-term resilience to stress in mice. The variant (Pro30,Tyr32,Leu34)-NPY (28-36) was found to exhibit similar effects, suggesting its potential use in managing anxiety disorders .

Cancer Targeting

The overexpression of NPY receptors in various tumors has led to investigations into the use of NPY analogs for cancer imaging and therapy. A notable study utilized a nanoparticle system conjugated with (Pro30,Tyr32,Leu34)-NPY (28-36) to selectively deliver anticancer drugs to breast cancer cells expressing high levels of Y1 receptors. This approach demonstrated significant efficacy in inhibiting tumor growth while sparing normal tissues .

Hormonal Regulation

In studies involving male rats, direct injection of NPY into the testes influenced testosterone release. The modified peptide was shown to inhibit testosterone secretion effectively when administered prior to gonadotropin stimulation. This suggests a potential role for (Pro30,Tyr32,Leu34)-NPY (28-36) in regulating reproductive hormones .

Q & A

Q. How can conflicting results between in vitro potency and in vivo efficacy be reconciled?

  • Methodological Answer : Investigate pharmacokinetic factors:
  • Bioavailability : Measure plasma/tissue concentrations post-administration (LC-MS/MS).
  • Metabolite activity : Test degradation products in functional assays.
  • Receptor desensitization : Perform repeated dosing studies and monitor downstream signaling (e.g., β-arrestin recruitment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.